6-Methylpyridine-3-sulfonamide
Overview
Description
6-Methylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfonamide group at the 3-position
Mechanism of Action
Target of Action
6-Methylpyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential precursor for DNA production, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-sulfonamide typically involves the sulfonation of 6-methylpyridine followed by the introduction of the sulfonamide group. One common method is the reaction of 6-methylpyridine with chlorosulfonic acid to form 6-methylpyridine-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
6-Methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonamide: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-Methylpyridine-2-sulfonamide: The position of the sulfonamide group is different, leading to variations in chemical properties and applications.
6-Methylpyridine-4-sulfonamide: Similar to 6-Methylpyridine-3-sulfonamide but with the sulfonamide group at the 4-position.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of the methyl group at the 6-position can enhance its stability and modify its interaction with biological targets.
Properties
IUPAC Name |
6-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLBYMXKOXFVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664040 | |
Record name | 6-Methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34082-13-8 | |
Record name | 6-Methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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